molecular formula C8H14N2O5S B14389019 3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid CAS No. 88193-45-7

3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid

Cat. No.: B14389019
CAS No.: 88193-45-7
M. Wt: 250.27 g/mol
InChI Key: DFSJKIXGABWVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid is a complex organic compound that belongs to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid involves multiple steps, starting with the formation of the imidazole ring. The imidazole ring is typically synthesized through the reaction of glyoxal and ammonia, followed by various modifications to introduce the furo and sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Plays a role in enzyme inhibition studies and protein binding assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
  • 2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoic acid

Uniqueness

3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid is unique due to its specific ring structure and the presence of both furo and sulfonic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

88193-45-7

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

3-(2-oxo-1,3,3a,4,6,6a-hexahydrofuro[3,4-d]imidazol-4-yl)propane-1-sulfonic acid

InChI

InChI=1S/C8H14N2O5S/c11-8-9-5-4-15-6(7(5)10-8)2-1-3-16(12,13)14/h5-7H,1-4H2,(H2,9,10,11)(H,12,13,14)

InChI Key

DFSJKIXGABWVSX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)CCCS(=O)(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.